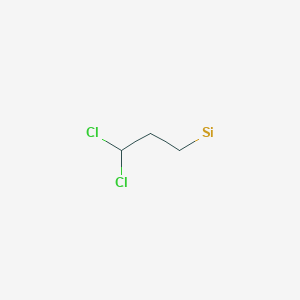

Dichloropropylsilane

Description

Properties

Molecular Formula |

C3H5Cl2Si |

|---|---|

Molecular Weight |

140.06 g/mol |

InChI |

InChI=1S/C3H5Cl2Si/c4-3(5)1-2-6/h3H,1-2H2 |

InChI Key |

UHOVGQOCQAKJFI-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Si])C(Cl)Cl |

Origin of Product |

United States |

Synthesis and Preparative Methodologies of Dichloropropylsilane

Direct Synthesis Approaches for Organosilicon Halides

The most prominent direct synthesis method for organosilicon compounds is the Müller-Rochow process, also known as the Direct Process. wikipedia.orgmdpi.comencyclopedia.pub This industrial-scale technology was independently developed by Eugene G. Rochow and Richard Müller in the 1940s. wikipedia.orgmdpi.com The process fundamentally involves the reaction of an alkyl halide with elemental silicon in the presence of a copper catalyst. wikipedia.orggoogle.com While theoretically applicable to various alkyl halides, the reaction with chloromethane to produce methylchlorosilanes is the most common, accounting for approximately 90% of silicone monomer production. mdpi.comencyclopedia.pub

The general reaction for propyl derivatives to form dichloropropylsilane would involve reacting propyl chloride with silicon powder in a fluidized bed reactor at elevated temperatures, typically around 300°C, and pressures of 2–5 bar. wikipedia.org This reaction yields a mixture of organosilicon compounds, including propyltrichlorosilane, dipropyldichlorosilane, and other related substances, from which the desired this compound must be separated. wikipedia.org

Catalytic Mechanisms in Direct Chlorination of Silicon Precursors

The catalytic mechanism of the Direct Process is complex and, despite extensive research, not entirely understood. wikipedia.org Copper is an essential catalyst for the reaction, and it is believed to form a copper-silicon intermetallic compound, approximated as Cu₃Si, on the surface of the silicon. wikipedia.org This intermediate is crucial as it facilitates the formation of both the silicon-carbon (Si-C) and silicon-chlorine (Si-Cl) bonds. wikipedia.org

The proposed mechanism involves the following key stages:

Formation of Active Phase: An active catalytic phase is formed containing highly dispersed copper, copper silicide, and chlorine ions. mdpi.com

Bond Formation: It is suggested that a copper-chloromethane "adduct" forms in close proximity to a Si-Cl group, enabling the creation of a methyl-silicon chloride unit (Me-SiCl). wikipedia.org The transfer of a second chloromethane molecule leads to the release of dimethyldichlorosilane (Me₂SiCl₂). wikipedia.org In this process, copper is oxidized from its zero-oxidation state and subsequently reduced to regenerate the catalyst. wikipedia.org

Silylene Intermediate: Some models propose the formation of silylene, a transient and reactive silicon species with a free electron pair, as a key intermediate. mdpi.com This silylene is generated from the interaction of silicon with the copper catalyst and is responsible for the formation of the active copper layer on the silicide surface. mdpi.com

In addition to copper, various promoter metals are often included in the catalyst formulation to enhance reaction efficiency and selectivity. wikipedia.org For instance, zinc has been identified as a useful promoter that makes the catalyst more effective. acs.org

Indirect Synthetic Routes for this compound

Indirect methods provide alternative pathways to this compound, often offering higher selectivity or compatibility with different starting materials compared to the Direct Process. Two significant indirect routes are hydrosilylation and the use of Grignard reagents.

Hydrosilylation: This is a highly versatile and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). slideshare.netmdpi.com To synthesize this compound, this process typically involves the reaction of a hydrosilane, such as trichlorosilane (HSiCl₃) or dichlorosilane (B8785471) (H₂SiCl₂), with propene (CH₃-CH=CH₂) or allyl chloride. core.ac.uknih.gov The reaction is catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (hexachloroplatinic acid) being widely used. core.ac.ukmdpi.com The hydrosilylation of 1-alkenes with dichlorosilane is an efficient method for producing di-n-alkyldichlorosilanes. core.ac.uk Rhodium-based catalysts have also been developed that show extremely high efficiency and selectivity (>99%) for the hydrosilylation of allyl chloride with trichlorosilane to produce trichloro(3-chloropropyl)silane, a key intermediate for silane (B1218182) coupling agents. nih.gov

Grignard Reaction: Before the advent of the Direct Process, organosilicon compounds were primarily prepared by reacting organometallic compounds with silicon halides. encyclopedia.pub The Grignard reaction remains a valuable laboratory and industrial method for creating specific Si-C bonds. adichemistry.com The synthesis of this compound via this route would involve the reaction of a propyl Grignard reagent, such as propylmagnesium bromide (CH₃CH₂CH₂MgBr), with a silicon halide like silicon tetrachloride (SiCl₄). acs.orgwikipedia.org The Grignard reagent is prepared by reacting an alkyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.comchemguide.co.uk Controlling the stoichiometry of the reactants is crucial, as the reaction can yield a mixture of products, including propyltrichlorosilane (RSiCl₃), this compound (R₂SiCl₂), and tripropylchlorosilane (R₃SiCl). acs.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product while minimizing energy consumption and the formation of byproducts. nih.govbeilstein-journals.orgprismbiolab.com For the synthesis of this compound, particularly via the Direct Process, several parameters must be carefully controlled.

Research on the direct synthesis of analogous compounds like isopropyldichlorosilane provides insight into key optimization factors. koreascience.krresearchgate.net These factors include reaction temperature, the mole ratio of reactants, and the physical properties of the silicon used.

Key Optimization Parameters:

Temperature: Reaction temperature is a critical variable. For the direct reaction of isopropyl chloride with silicon, a temperature of 220°C was found to be optimal. koreascience.krresearchgate.net Higher temperatures can lead to the decomposition of the alkyl chloride, which reduces the yield of the desired silane product. koreascience.kr

Reactant Ratio: The molar ratio of the alkyl halide to other reactants, such as hydrogen chloride (HCl), significantly impacts the product distribution. In the synthesis of isopropyldichlorosilane, adding HCl was found to suppress the decomposition of isopropyl chloride and improve the production of the target compound. koreascience.krresearchgate.net A 1:0.5 mole ratio of isopropyl chloride to HCl was identified as optimal. koreascience.krresearchgate.net

Silicon Particle Size: The surface area of the elemental silicon is also important. Using a smaller particle size of silicon was found to maximize the production process. koreascience.krresearchgate.net

The following table, based on findings from the synthesis of isopropyldichlorosilane, illustrates how reaction conditions can be optimized to favor the formation of a specific product. koreascience.krresearchgate.net

| Parameter | Condition Tested | Observation |

|---|---|---|

| Reaction Temperature | 220 °C | Maximized production of isopropyldichlorosilane. |

| Reactant Mole Ratio (Isopropyl Chloride : HCl) | 1 : 0.5 | Suppressed decomposition of isopropyl chloride and improved yield. |

| Silicon Particle Size | Smaller | Resulted in a higher reaction rate and product yield. |

| Reaction Duration | 35 hours | Maintained a high molar percentage (~82 mol%) of the desired product in the volatile output. |

Under optimized conditions for isopropyldichlorosilane synthesis—feeding a gaseous mixture of isopropyl chloride and HCl to a contact mixture of elemental silicon and copper at 220°C for 45 hours—an isolated yield of 38% was achieved with 85% consumption of the elemental silicon. koreascience.kr Similar systematic optimization strategies are essential for achieving high yields in the synthesis of this compound.

Reaction Mechanisms and Chemical Transformations of Dichloropropylsilane

Hydrolytic and Condensation Reactions in Organosilane Systems

The hydrolysis of dichloropropylsilane is a critical first step in the formation of siloxanes and other silicon-containing polymers. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the chlorine atoms and the formation of a propanesilanediol intermediate. This intermediate is generally unstable and readily undergoes condensation reactions. unm.edu

Hydrolysis: CH₃CH₂CH₂SiHCl₂ + 2H₂O → CH₃CH₂CH₂SiH(OH)₂ + 2HCl

Condensation: n CH₃CH₂CH₂SiH(OH)₂ → [-Si(CH₂CH₂CH₃)(H)-O-]n + nH₂O

The mechanism of hydrolysis is influenced by the pH of the system. Under acidic conditions, the reaction is thought to proceed via protonation of a chlorine atom, making it a better leaving group. Under basic conditions, the reaction is initiated by the direct attack of a hydroxide (B78521) ion on the silicon atom. unm.edu The subsequent condensation of the silanol (B1196071) intermediate leads to the formation of siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. The structure of the final polymer can be influenced by the reaction conditions, such as temperature, pH, and the concentration of water. unm.edu

Nucleophilic Reactivity at the Silicon Center in this compound

The silicon atom in this compound is electrophilic due to the electron-withdrawing nature of the two chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles. Nucleophilic substitution at the silicon center is a fundamental reaction for introducing various functional groups onto the silicon atom.

The general mechanism for nucleophilic substitution at a silicon center can proceed through different pathways, including SN2-like mechanisms. In an SN2-type reaction, the nucleophile attacks the silicon atom, forming a trigonal bipyramidal intermediate or transition state, leading to the displacement of a chloride ion.

Common nucleophiles that react with this compound include:

Water: as discussed in the hydrolysis section, leading to silanols.

Alcohols (ROH): leading to the formation of alkoxysilanes (CH₃CH₂CH₂SiH(OR)₂).

Amines (R₂NH): resulting in the formation of aminosilanes (CH₃CH₂CH₂SiH(NR₂)₂).

Organometallic reagents (e.g., Grignard reagents, RMgX): enabling the formation of new silicon-carbon bonds.

The reactivity of the silicon center is influenced by both steric and electronic factors. The propyl group exerts a moderate steric hindrance around the silicon atom. The two chlorine atoms are excellent leaving groups, facilitating nucleophilic substitution reactions.

Polymerization and Oligomerization Pathways Involving this compound

This compound can be involved in various polymerization and oligomerization reactions, leading to the formation of polysiloxanes and other silicon-containing polymers.

Anionic ring-opening polymerization (AROP) is a common method for the synthesis of high molecular weight polysiloxanes from cyclic siloxane monomers like hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). gelest.commdpi.comresearchgate.net While this compound itself does not form a cyclic monomer that undergoes AROP, it can play a role as a chain transfer agent or as a precursor to functionalized siloxanes that can be incorporated into polymers. Halosilanes can react with living polymer ends, providing a method for end-capping or the synthesis of block copolymers. nih.gov For example, a living polysiloxane chain, which is a silanolate anion, could potentially react with this compound. This reaction would terminate the living end and introduce a propylsilyl group. The reactivity of the remaining Si-Cl bond could then be utilized for further functionalization or block copolymer synthesis. rsc.orgharth-research-group.org

Catalysts play a crucial role in controlling the polymerization of this compound and related compounds. Both Lewis acids and bases can catalyze the condensation of silanols derived from the hydrolysis of this compound.

Lewis Acid Catalysis: Lewis acids such as iron(III) chloride (FeCl₃) can be used to catalyze the condensation reaction between dichlorosilanes and methoxy-terminated siloxanes. researchgate.net The Lewis acid is thought to activate the silicon-chlorine bond, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a silanol or alkoxysilane. This type of catalysis is relevant in polycondensation processes involving this compound.

Base Catalysis: Strong bases, such as potassium hydroxide (KOH) and tetramethylammonium (B1211777) hydroxide, are common catalysts for the anionic ring-opening polymerization of cyclosiloxanes. rsc.org In the context of this compound, bases can catalyze the condensation of the corresponding silanols formed during hydrolysis.

The choice of catalyst can significantly influence the rate of polymerization, the molecular weight of the resulting polymer, and its microstructure.

Polycondensation is a key process for the formation of polysiloxanes from difunctional monomers like this compound. sci-hub.seresearchgate.net Following hydrolysis to the corresponding silanediol, a step-growth polymerization occurs through the condensation of the hydroxyl groups, eliminating water and forming siloxane linkages.

The reaction can be represented as: n CH₃CH₂CH₂SiH(OH)₂ → H-[-O-Si(CH₂CH₂CH₃)(H)-]n-OH + (n-1)H₂O

This process can be catalyzed by acids or bases. The properties of the resulting poly(propylhydrosiloxane) depend on the degree of polymerization, which can be controlled by the reaction conditions, including temperature, time, and the removal of water. This polycondensation can also be carried out with other difunctional silanes or siloxanes to produce copolymers with tailored properties. sci-hub.seresearchgate.net

Hydrosilylation Reactions in Organosilicon Compound Synthesis

Hydrosilylation is a significant reaction in organosilicon chemistry that involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double bond. nih.gov this compound, with its Si-H bond, can participate in hydrosilylation reactions, although the presence of the two reactive Si-Cl bonds adds complexity. More commonly, related hydrosilanes are used in the presence of a catalyst. The most widely used catalysts for hydrosilylation are platinum-based, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. mdpi.combohrium.comresearchgate.net

A closely related and well-studied reaction is the hydrosilylation of alkenes with dichlorosilane (B8785471) (H₂SiCl₂), which provides a good model for the reactivity of this compound. core.ac.uk The reaction typically proceeds with anti-Markovnikov selectivity, where the silicon atom adds to the terminal carbon of a 1-alkene. core.ac.uk

General Reaction: R-CH=CH₂ + H-Si(Cl)₂-CH₂CH₂CH₃ → R-CH₂-CH₂-Si(Cl)₂-CH₂CH₂CH₃

The mechanism of platinum-catalyzed hydrosilylation is complex and is generally believed to involve an oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, migratory insertion, and reductive elimination of the product. mdpi.com

| Catalyst Type | Examples | Key Features |

| Platinum-based | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | High activity and selectivity, widely used in industry. nih.gov |

| Rhodium-based | Wilkinson's catalyst (RhCl(PPh₃)₃) | Can provide different selectivity compared to platinum. |

| Iron-based | Various iron complexes | Lower cost alternative to precious metal catalysts. researchgate.net |

| Nickel-based | Various nickel complexes | Also a lower cost alternative to platinum. |

Crosslinking Mechanisms Initiated by this compound or its Derivatives

This compound is a bifunctional organosilane that serves as a precursor in the formation of polysiloxane-based materials. The primary mechanism through which it initiates the formation of a polymer network is through a two-step process involving hydrolysis and subsequent condensation reactions. These reactions lead to the formation of a crosslinked, three-dimensional structure. The presence of the propyl group on the silicon atom influences the reactivity of the silane (B1218182) and the properties of the resulting network.

The structural integrity of polymer networks derived from this compound is predominantly established through the formation of robust covalent siloxane bonds (Si-O-Si). This process is complemented by weaker non-covalent interactions that also play a crucial role in defining the final properties of the material.

Covalent Crosslinking:

The covalent crosslinking process is initiated by the hydrolysis of the silicon-chlorine bonds in this compound upon exposure to water. This reaction results in the formation of a reactive intermediate, propyldisilanol (CH₃CH₂CH₂Si(OH)₂), and hydrochloric acid as a byproduct. The newly formed silanol groups are unstable and readily undergo condensation reactions to form siloxane linkages. This polycondensation can proceed via two primary pathways:

Water Condensation: The reaction between two silanol groups to form a siloxane bond and a water molecule.

Alcohol Condensation (in the presence of alcohols): The reaction of a silanol group with an alkoxy group (if present from a different silane precursor) to yield a siloxane bond and an alcohol molecule.

As this compound is bifunctional, its polymerization initially leads to the formation of linear or cyclic polysiloxane chains. The creation of a fully developed three-dimensional network typically requires the presence of a trifunctional silane crosslinker.

Non-Covalent Interactions:

While not contributing to the primary network structure, non-covalent interactions are significant in determining the macroscopic properties of the polymer. nih.govresearchgate.net The propyl groups attached to the silicon atoms introduce specific non-covalent phenomena:

Van der Waals Forces: These are weak, short-range attractive forces between the nonpolar propyl chains, influencing the packing density and segmental mobility of the polymer chains. mdpi.com

Hydrophobic Interactions: The propyl groups impart a hydrophobic character to the polymer network. In the presence of water or other polar solvents, these groups tend to associate, which can affect the swelling behavior and the morphology of the material. youtube.com

The kinetics of the hydrolysis and condensation reactions, and thus the final architecture of the polymer network, are highly sensitive to the reaction conditions. The most influential parameters are temperature, pH, and the presence of catalysts.

Influence of Temperature:

Temperature has a direct effect on the rate of the crosslinking reactions. An increase in temperature generally accelerates both the hydrolysis and condensation steps, leading to a faster network formation. However, the temperature profile must be carefully controlled, as excessively high temperatures can lead to incomplete reactions or the formation of defects within the network structure, which can compromise the mechanical properties of the final material.

Illustrative Effect of Temperature on Crosslinking Rate

| Temperature (°C) | Relative Reaction Rate | Resulting Network Characteristics |

|---|---|---|

| 25 | 1x | Slower, more ordered network formation |

| 60 | 4x | Accelerated curing, potentially more heterogeneous |

| 100 | 10x | Rapid crosslinking, risk of incomplete reaction |

Note: The data presented in this table is illustrative of general trends in silane condensation and is not based on specific experimental results for this compound.

Influence of pH and Catalysts:

The rates of hydrolysis and condensation are significantly influenced by the pH of the reaction medium. Both acidic and basic conditions can catalyze these reactions, but they favor different pathways and result in different network structures. unm.edu

Acidic Catalysis (low pH): Typically accelerates the hydrolysis reaction more than the condensation reaction. This can lead to the formation of more linear, less branched polymer chains in the initial stages of polymerization. unm.edu

Basic Catalysis (high pH): Generally promotes the condensation reaction, resulting in more highly branched and densely crosslinked networks. rsc.org

Various catalysts, such as organotin compounds, titanates, and amines, can be employed to control the rate and extent of the crosslinking reaction. researchgate.netresearchgate.net The choice of catalyst can have a profound impact on the processing characteristics and final properties of the material.

Hypothetical Influence of pH on Gel Time and Network Structure

| pH Level | Catalyst Type | Approximate Gel Time (hours) | Predominant Network Structure |

|---|---|---|---|

| 4 | Acidic | 8 | More linear and open |

| 7 | None | 24 | - |

| 10 | Basic | 2 | Highly branched and compact |

Note: The data in this table is a generalized representation for silane polymerization and is not specific to this compound.

Advanced Materials Science Applications of Dichloropropylsilane Derivatives

Integration in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the advantages of both organic components (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the molecular level. ias.ac.in Dichloropropylsilane derivatives are instrumental in forming these materials, creating covalent bonds between the organic and inorganic phases. nih.gov

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules, typically involving the hydrolysis and polycondensation of metal alkoxide or metal halide precursors. ias.ac.inmdpi.com When this compound is used as a precursor, its two chlorine atoms are readily hydrolyzed in the presence of water to form silanol (B1196071) groups (-Si-OH). These silanol groups are highly reactive and undergo condensation reactions with each other and with other hydrolyzed precursors to form a stable, three-dimensional siloxane network, which constitutes the inorganic backbone of the hybrid material. innospk.com

The propyl group attached to the silicon atom is preserved during this process and becomes an integral part of the final structure. This organic moiety modifies the properties of the inorganic silica (B1680970) network, reducing its brittleness and increasing its hydrophobicity. The mild, low-temperature conditions of the sol-gel process are crucial for preserving these organic functionalities. ias.ac.in This method allows for the creation of materials with tailored properties by controlling the reaction conditions and the types of precursors used. mdpi.com

Table 1: Key Stages of the Sol-Gel Process with this compound

| Stage | Description | Role of this compound |

| Hydrolysis | Reaction of the precursor with water to replace hydrolyzable groups (Cl) with hydroxyl groups (OH). | CH3(CH2)2SiCl2(R) + 2H2O → CH3(CH2)2Si(OH)2(R) + 2HCl |

| Condensation | Polymerization of hydroxylated monomers to form Si-O-Si bridges, releasing water or alcohol. | Silanol groups condense to form a propyl-functionalized polysilsesquioxane network. |

| Gelation | Formation of a continuous, solid network that entraps the remaining liquid phase. | The growing siloxane network forms a gel, with propyl groups decorating the pore surfaces. |

| Drying | Removal of the liquid phase from the gel to form a solid material (xerogel or aerogel). | The final material is a solid hybrid with both inorganic (siloxane) and organic (propyl) components. |

This table illustrates the general reaction pathway. R represents a non-hydrolyzable group, which in the case of this compound would be a hydrogen atom or another organic group if a derivative is used.

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silica core and an organic exterior. wikipedia.org Their general formula is (RSiO1.5)n, where R is an organic group. nih.gov These nanostructures are synthesized through the hydrolytic condensation of trifunctional silanes (RSiX3), such as this compound (where R is propyl and X is Cl). nih.govnih.gov The hydrolysis of this compound leads to the formation of propylsilanetriol, which then condenses under controlled conditions to form the well-defined T8 cubic cage structure of Octapropyl-POSS.

Once synthesized, propyl-functionalized POSS can be incorporated into polymer matrices to create nanocomposites with enhanced properties. mdpi.com The inorganic silica core contributes to improved thermal stability, mechanical strength, and oxidation resistance. nih.gov The external propyl groups ensure good compatibility and dispersion within non-polar polymer matrices like polypropylene, preventing the agglomeration that is common with inorganic nanofillers. mdpi.com This molecular-level dispersion leads to significant improvements in material properties even at very low loading concentrations.

Table 2: Predicted Property Enhancements in Propyl-POSS Polymer Composites

| Property | Effect of Propyl-POSS Addition | Rationale |

| Thermal Stability | Increased | The rigid, stable Si-O-Si core of the POSS molecule enhances the degradation temperature of the polymer matrix. mdpi.com |

| Mechanical Strength | Increased | POSS cages act as nanoscale reinforcing agents, improving modulus and hardness. mdpi.com |

| Processability | Improved | POSS can reduce the melt viscosity of polymers, acting as a processing aid. mdpi.com |

| Hydrophobicity | Increased | The non-polar propyl groups on the POSS exterior increase the water-repellency of the material surface. |

Alternatively, this compound can be incorporated directly into the polymer formulation. During curing or processing, the silane (B1218182) hydrolyzes and condenses to form a dispersed, nanoscale silica-like network within the organic matrix. The propyl groups enhance the compatibility between the forming inorganic network and the host polymer. This approach effectively reinforces the polymer on a molecular level, leading to improvements in hardness, scratch resistance, and thermal stability without compromising the polymer's inherent processability. innospk.com The resulting material is a true organic-inorganic hybrid with properties tunable through the concentration of the silane precursor. evonik.com

Role in Preceramic Polymer Development

Preceramic polymers (PCPs) are specialized organometallic polymers that can be converted into ceramic materials through pyrolysis. wikipedia.orgnih.gov This route allows for the fabrication of ceramics in complex shapes, such as fibers and coatings, which are difficult to achieve with traditional powder-based methods. mdpi.com this compound and its derivatives can be used as monomers or modifiers in the synthesis of silicon-based preceramic polymers.

A key challenge in creating ceramic matrix composites is achieving a uniform dispersion of nanoparticle fillers. This compound can be used to modify the surface of nanoparticles (e.g., Al2O3, SiO2) to improve their compatibility with a preceramic polymer matrix. mdpi.com The process involves grafting the silane onto the nanoparticle surface, where the chloro-groups react with surface hydroxyls to form stable covalent bonds. This leaves the propyl groups extending from the surface, creating an organic, non-polar interface. nih.govmdpi.com

These propyl-functionalized nanoparticles can then be easily dispersed into a preceramic polymer melt or solution. The organic "hairs" on the nanoparticles prevent agglomeration and promote a homogeneous mixture. During pyrolysis, the preceramic polymer converts to a ceramic matrix, while the grafted nanoparticles are retained as a reinforcing phase. This method leads to polymer-derived ceramics (PDCs) with improved mechanical properties and thermal stability, as the nanoparticles are distributed uniformly throughout the final ceramic material. mdpi.comnih.gov

Additive manufacturing, or 3D printing, of ceramics is a rapidly growing field that often relies on preceramic polymers. mdpi.com Formulations for techniques like stereolithography (SLA) or direct ink writing (DIW) require photocurable resins with specific rheological properties. aip.org Propyl-functionalized silane derivatives can be incorporated into these resins to modify their viscosity and enhance their processability. mdpi.com

After printing a part in the desired shape from the preceramic polymer resin, it is subjected to pyrolysis. During this high-temperature treatment, the polymer decomposes and transforms into a dense ceramic object, retaining the complex geometry of the printed part. wikipedia.org The inclusion of propyl-silane derivatives in the initial polymer can influence the final ceramic yield and microstructure. The propyl groups are pyrolyzed, contributing to the formation of silicon carbide (SiC) or silicon oxycarbide (SiOC) phases, which are known for their exceptional hardness and high-temperature stability. aip.org This technology enables the fabrication of intricate, high-performance ceramic components for industries such as aerospace and electronics. mdpi.com

Surface Modification and Functionalization Strategies

The modification and functionalization of surfaces using organosilanes, including this compound derivatives, are critical for tailoring the properties of materials for advanced applications. These strategies leverage the reactive nature of silane compounds to form stable, covalent bonds with hydroxyl-rich surfaces, enabling precise control over surface chemistry and topography.

Development of Hydrophobic and Self-Cleaning Surfaces

The creation of water-repellent, or hydrophobic, surfaces is a significant area of materials science, inspired by natural examples like the lotus leaf. These properties are achieved by combining low surface energy and specific surface roughness. Organosilicon monomers are instrumental in this field as they can be used to form low-surface-energy layers and can also polymerize to create the necessary micro- and nano-structures that generate sufficient surface roughness. mdpi.com

Superhydrophobic surfaces, characterized by water contact angles greater than 150° and low sliding angles, cause water droplets to form beads that roll off easily, collecting and removing dust and contaminants in a self-cleaning process. researchgate.netrsc.orgyoutube.commdpi.com this compound derivatives can be used in a single-step drop-coating method to create such surfaces. The reaction of the silane with a surface introduces the propyl groups, which lowers the surface energy, while the condensation process can build up a rough, hierarchical structure.

Research has demonstrated the fabrication of robust self-cleaning coatings that are highly water-repellent. youtube.com These coatings can be applied to various materials, including glass, metal, and fabric, causing water to form spherical droplets that pick up dirt as they roll off the surface. youtube.com The key to their effectiveness is not only the hydrophobicity but also the mechanical durability of the coating, an area where silane-based chemistry excels due to the formation of strong covalent bonds with the substrate.

| Parameter | Description | Relevance to this compound |

| Surface Energy | The excess energy at the surface of a material compared to the bulk. Lowering surface energy is critical for hydrophobicity. | The propyl group from this compound reduces surface energy, contributing to water repellency. |

| Surface Roughness | The micro- and nano-scale topography of a surface. Hierarchical roughness traps air, minimizing liquid contact. | This compound can be used in processes like sol-gel or vapor deposition to create rough surface textures. researchgate.net |

| Contact Angle (CA) | The angle where a liquid-vapor interface meets a solid surface. A CA > 150° indicates superhydrophobicity. mdpi.com | Surfaces treated with this compound derivatives can achieve high contact angles. |

| Sliding Angle (SA) | The minimum angle of inclination at which a water droplet will roll off a surface. A low SA (<10°) is desired for self-cleaning. mdpi.com | The combination of low surface energy and roughness imparted by the silane leads to a low sliding angle. |

Enhancement of Material Wettability and Adhesion Properties

While organosilanes are widely used to create hydrophobic surfaces, they are also versatile tools for enhancing wettability and adhesion. By choosing a silane with appropriate functional groups, or by modifying the alkyl chain (like the propyl group in this compound), a surface can be rendered more hydrophilic or reactive for subsequent bonding. This controlled modification is crucial in applications ranging from biomedical devices to composite materials. nih.govmdpi.com

The introduction of specific functional groups onto a surface can significantly improve its mucoadhesive properties. nih.govnih.gov For instance, silica particles functionalized with various silane compounds have been shown to improve the retention of toothpaste formulations on oral mucosal surfaces. nih.govnih.gov this compound can serve as a foundational layer. After its application, the propyl group can be functionalized through various chemical reactions to introduce polar groups (e.g., -OH, -NH2, -COOH), thereby increasing surface energy and promoting wetting and adhesion.

Mechanical stretching can also be used to reversibly control surface adhesion on soft materials by altering the surface geometry and roughness without changing the surface tension or chemical composition. nih.gov Silane-based surface modifications can influence how these materials behave under strain.

| Modification Strategy | Desired Outcome | Potential Role of this compound |

| Functional Group Introduction | Increased surface polarity and reactivity. | The propyl group can be chemically modified post-deposition to introduce polar functionalities. |

| Surface Energy Increase | Improved wetting by polar liquids (e.g., water). | Functionalization of the silane layer increases its affinity for polar molecules. |

| Enhanced Adhesion | Stronger bonding between dissimilar materials or with biological tissues. | The silane coupling agent forms a durable covalent link to the substrate, while the functionalized propyl group can bond to an overcoat or tissue. nih.gov |

Plasma Treatment and Graft Polymerization Techniques

Plasma treatment is a highly effective method for modifying surfaces without altering the bulk properties of the material. mdpi.commdpi.com It can be used to clean and activate a surface, creating reactive sites such as free radicals. mdpi.comnih.gov These activated sites can then initiate graft polymerization, where polymer chains are grown directly from the surface. nih.gov This "grafting-from" approach allows for the creation of dense, stable, and functional nanocoatings. nih.gov

Organosilanes like this compound can be integrated into this process. A thin film of the silane can first be deposited onto a substrate, sometimes using plasma-enhanced chemical vapor deposition (PECVD). mdpi.com This initial layer provides excellent adhesion and coverage. mdpi.com Subsequently, the surface can be treated with plasma (e.g., argon plasma) to activate the propyl groups or the siloxane network, creating initiation sites for the graft polymerization of a desired monomer. nih.gov

This combination of plasma treatment and graft polymerization is a versatile strategy for engineering surfaces with specific properties, such as controlled wettability, biocompatibility, or anti-fouling characteristics. mdpi.comnih.gov

Catalytic Applications of this compound Derivatives and Related Organosilicons

Organosilicon compounds are not only precursors for materials but also play significant roles in catalysis. They can be part of catalytic systems for polymerization, act as scaffolds for creating nanostructured catalysts, or be used in biocatalytic processes. nih.govnih.gov

Catalysis in Polymerization Processes

Catalysts are fundamental in polymer chemistry for controlling polymerization reactions and tailoring the resulting material's properties. mdpi.com While this compound itself is not typically a primary catalyst, it and its derivatives can function as important components within a catalytic system. For example, organosilanes are often used as external donors in Ziegler-Natta catalysis for polypropylene production, where they influence the stereoselectivity of the catalyst and, consequently, the polymer's properties.

The field of organocatalysis, which uses small organic molecules to catalyze reactions, has also been applied to polymerization. lcpo.fr Furthermore, novel catalytic systems are continuously being developed for the synthesis of polymers with inorganic backbones, such as polyphosphazenes and polysilanes. dtic.mil These systems aim to produce well-defined polymers with controlled molecular weights and low polydispersity. dtic.mil The functional groups on organosilicon compounds can be used to anchor or modify catalytic centers, influencing their activity and selectivity in processes like alkene polymerization. researchgate.net

| Catalytic System / Process | Role of Organosilicon Compound | Example Application |

| Ziegler-Natta Catalysis | External electron donor to control stereoselectivity. | Production of isotactic polypropylene. |

| Ring-Opening Polymerization (ROP) | Can act as an initiator or part of a co-catalyst system. | Synthesis of polysiloxanes and other inorganic polymers. dtic.mil |

| Hydrosilylation | Cross-linking of organosilicon polymers. nih.gov | Curing of silicone rubbers and elastomers. |

Polymeric Nanoreactors for Enhanced Catalytic Activity

A significant advancement in catalysis is the development of polymeric nanoreactors, which are nanostructured materials designed to encapsulate catalytic sites. academie-sciences.frresearchgate.net This approach mimics the efficiency and selectivity of natural enzymes by creating a confined environment for the reaction. academie-sciences.fr The polymer matrix can protect the catalyst, prevent it from leaching, and facilitate its separation and recycling. academie-sciences.frresearchgate.net

Organosilicon compounds can be integral to the construction of these nanoreactors. For instance, silsesquioxanes, a class of organosilicon compounds with a cage-like structure, can serve as building blocks for hybrid organic-inorganic polymers. nih.gov These structures are stable and can be functionalized to anchor catalytic metal complexes. The propyl groups of a this compound derivative incorporated into the polymer structure could be functionalized with ligands to bind metal catalysts, effectively sequestering them within the nanoreactor's core.

By confining catalysts within these polymeric architectures, it is possible to control their interaction with substrates, potentially leading to different reaction pathways and improved selectivities compared to the free catalyst. academie-sciences.fr

Sol-Gel Derived Materials for Optical and Structural Applications

The incorporation of propyl groups via this compound derivatives into a silica sol-gel network results in hybrid materials that combine the durability of an inorganic glass matrix with the functionality of organic substituents. The non-hydrolyzable Si-C bond ensures that the propyl group is stably integrated into the material's structure. This modification is critical for tailoring the properties of materials for specialized optical and structural roles.

The sol-gel method is a prominent technique for fabricating high-quality thin films for optical waveguides due to its low cost, excellent control over composition, and ability to be deposited on various substrates. The refractive index of these films, a critical parameter for waveguide design, can be precisely tuned by adjusting the chemical composition of the precursor sol.

The use of propyl-functionalized silane derivatives, such as Methacryloyloxy propyltrimethoxysilane (MAPTMS), allows for the creation of hybrid organic-inorganic waveguides. The propyl group, along with other organic functionalities, modifies the silica network, influencing the final refractive index and mechanical properties of the waveguide. By carefully controlling the ratio of precursors, such as MAPTMS and index modifiers like zirconium(IV)-n-propoxide, distinct core and cladding layers with the required refractive index contrast can be fabricated. cityu.edu.hk For instance, specific molar ratios can be used to create a higher-index core to confine light, surrounded by a lower-index cladding. cityu.edu.hk

Glass-ceramics, which are nanocomposite materials comprising nanocrystals embedded in a glass matrix, can also be fabricated into waveguides via the sol-gel route. researchgate.net This process involves a controlled heat treatment after the gel formation to induce crystallization. researchgate.net The incorporation of propyl groups can influence the crystallization process and the final properties of the glass-ceramic structure, offering another layer of control for advanced photonic applications.

Table 1: Refractive Index Properties of a Propyl-Functionalized Sol-Gel Waveguide System Data sourced from a study on hybrid electro-optic polymer/sol-gel silica waveguide switches. aip.org

| Waveguide Component | Precursor Example | Refractive Index (at 1550 nm) |

| Core Layer | MAPTMS / Zirconium(IV)-n-propoxide (85/15 molar ratio) | 1.500 |

| Cladding Layer | MAPTMS / Zirconium(IV)-n-propoxide (95/5 molar ratio) | 1.487 |

The high surface area and porous nature of sol-gel derived silica make it an excellent support material for catalysts. Functionalization of the silica surface is key to anchoring active catalytic species. Propylsilane derivatives, particularly those with additional functional groups, are used to create tailored binding sites for metal ions or nanoparticles.

In one notable application, 3-(2-aminoethylamine)propyltriethoxysilane was used as a co-precursor with tetraethoxysilane (TEOS) in a sol-gel process to prepare silica-gel-supported platinum-copper (Pt-Cu) alloy nanoparticles. rsc.org The amino-functionalized propyl groups act as stable anchors for the Pt and Cu metal ions, ensuring their uniform dispersion throughout the silica matrix and preventing aggregation during the subsequent calcination and reduction steps. rsc.org This method leads to the formation of highly active and stable supported alloy catalysts. rsc.org

The sol-gel process is also widely employed for synthesizing spherical silica nanoparticles with controlled size and narrow size distribution. scispace.com While standard synthesis relies on precursors like TEOS, the co-condensation with propyltriethoxysilane introduces propyl groups onto the nanoparticle surface. This functionalization modifies the surface chemistry of the nanoparticles, changing them from hydrophilic to hydrophobic. This alteration is crucial for applications where dispersion in non-polar solvents is required or where interactions with organic molecules need to be controlled. The key parameters of the synthesis, such as precursor concentration, catalyst, temperature, and pH, are carefully controlled to achieve the desired particle characteristics. researchgate.net

Table 2: Key Parameters in Sol-Gel Synthesis of Silica Nanoparticles

| Parameter | Effect on Nanoparticle Properties |

| Precursor Concentration | Influences particle size and reaction rate. |

| Water-to-Precursor Ratio | Affects the degree of hydrolysis and condensation, influencing particle size and porosity. |

| Catalyst (Acid or Base) | Controls the rates of hydrolysis and condensation, significantly impacting particle size and distribution. |

| Temperature | Affects reaction kinetics, with higher temperatures generally leading to faster gelation. |

| pH | Determines the charge on the silica surface, influencing particle growth and agglomeration. |

Aerogels and xerogels are highly porous, low-density solid materials derived from gels. The primary difference between them lies in the drying method used to remove the liquid from the gel pores. Aerogels are produced by supercritical drying, which preserves the gel's delicate porous structure, while xerogels are formed by conventional evaporation, which typically leads to some structural collapse and higher density. nih.gov

The incorporation of propyl groups into the silica network, by using propyltriethoxysilane (PTES) as a co-precursor with TEOS, is a common strategy to impart hydrophobicity to the resulting aerogel. researchgate.net The non-polar propyl groups replace some of the surface silanol (Si-OH) groups, preventing moisture absorption and maintaining the aerogel's low thermal conductivity in humid environments. These organic-inorganic hybrid aerogels exhibit robust mechanical properties and can endure significant compression. researchgate.net

Similarly, propyl-functionalized xerogels are synthesized to create materials with controlled surface chemistry and porosity. By using various organofunctional propyltrimethoxysilanes, such as (3-aminopropyl)trimethoxysilane or 1-[3-(trimethoxysilyl)propyl]-urea, xerogels with specific functionalities can be produced. nih.gov These functional groups, anchored by the stable propyl chain, make the xerogels suitable for applications like the adsorption of heavy metals. The choice of precursor and drying method significantly influences the final structural properties of the material. nih.gov

Table 3: Physical Properties of Propyl-Functionalized Silica Aerogels Data compiled from studies on hybrid silica aerogels. researchgate.net

| Property | Value |

| Precursors | Propyltriethoxysilane (PTES) / Tetraethylorthosilicate (TEOS) |

| Drying Method | Ambient Pressure Drying |

| Density | Low |

| Surface Area | High |

| Mechanical Property | Can endure up to 70% linear compression |

| Hydrophobicity (Contact Angle) | > 135° |

Table 4: Structural Properties of Propyl-Functionalized Silica Xerogels Data sourced from a study on xerogels modified with nitrogen-containing groups. nih.gov

| Sample Precursor | Bulk Density (g/cm³) | Skeletal Density (g/cm³) | Surface Area (m²/g) | Pore Volume (cm³/g) |

| (3-aminopropyl)trimethoxysilane | 0.82 | 1.63 | 521 | 0.69 |

| 1-[3-(trimethoxysilyl)propyl]-urea | 1.25 | 1.49 | 43 | 0.05 |

Computational and Analytical Methodologies for Dichloropropylsilane

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable in the study of dichloropropylsilane, providing detailed insights into its molecular structure, functional groups, and dynamic behavior. A combination of nuclear magnetic resonance, vibrational and mass spectroscopies, alongside advanced methods, allows for a comprehensive characterization of this organosilicon compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing information on the chemical environment of magnetically active nuclei. jchps.comslideshare.net The primary nuclei of interest for this compound are ¹H, ¹³C, and ²⁹Si.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the propyl chain and the silicon hydride proton. The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms. The propyl group protons would exhibit characteristic multiplets due to spin-spin coupling with adjacent protons. The Si-H proton typically appears as a singlet, though coupling to the propyl group protons might be observed under high resolution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the propyl group. wikipedia.orglibretexts.org Three distinct signals are expected, corresponding to the three carbon atoms of the propyl chain. udel.eduoregonstate.edu The chemical shifts of these carbons are influenced by their proximity to the silyl (B83357) group. libretexts.org Proton-decoupled ¹³C NMR spectra simplify the analysis by removing C-H coupling, resulting in single peaks for each unique carbon atom. wikipedia.org

²⁹Si NMR Spectroscopy: As a spin-½ nucleus, ²⁹Si NMR is a powerful tool for directly probing the silicon environment, although its low natural abundance (4.7%) and lower gyromagnetic ratio can necessitate longer acquisition times. huji.ac.ilucsb.edupascal-man.com The chemical shift of the silicon nucleus in this compound is highly sensitive to the attached substituents (propyl group, two chlorine atoms, and a hydrogen atom). The spectrum would show a single resonance, and in a proton-coupled spectrum, this signal would be split by the directly attached proton (¹J(Si-H)) and potentially show smaller couplings to the protons of the propyl group (²J(Si-H), ³J(Si-H)). huji.ac.il

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity (Proton Coupled) | Coupling Constants |

| ¹H (Si-H) | 4.0 - 5.5 | Singlet or Multiplet | ¹J(²⁹Si-¹H) ~200-300 Hz |

| ¹H (α-CH₂) | 0.5 - 1.5 | Triplet | ³J(¹H-¹H) ~7-8 Hz |

| ¹H (β-CH₂) | 1.0 - 2.0 | Sextet | ³J(¹H-¹H) ~7-8 Hz |

| ¹H (γ-CH₃) | 0.8 - 1.2 | Triplet | ³J(¹H-¹H) ~7-8 Hz |

| ¹³C (α-CH₂) | 10 - 25 | Triplet | ¹J(¹³C-¹H) ~120-130 Hz |

| ¹³C (β-CH₂) | 15 - 30 | Triplet | ¹J(¹³C-¹H) ~120-130 Hz |

| ¹³C (γ-CH₃) | 5 - 15 | Quartet | ¹J(¹³C-¹H) ~120-130 Hz |

| ²⁹Si | 10 - 40 | Doublet of multiplets | ¹J(²⁹Si-¹H) ~200-300 Hz |

Note: The data in this table is based on typical values for similar organosilicon compounds and should be considered predictive.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule's chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the stretching and bending vibrations of its characteristic bonds. Key expected vibrational frequencies include:

Si-H stretching: A strong, sharp band is anticipated in the 2100-2360 cm⁻¹ region. msu.edumsu.edu The exact position is sensitive to the electronegativity of the other substituents on the silicon atom. gelest.com For this compound, this peak is expected towards the higher end of the range due to the presence of two electron-withdrawing chlorine atoms.

C-H stretching: These vibrations from the propyl group will appear in the 2850-3000 cm⁻¹ region.

Si-Cl stretching: Strong absorptions corresponding to the symmetric and asymmetric stretching of the Si-Cl bonds are expected in the 425-625 cm⁻¹ range. researchgate.net Often, two distinct bands can be observed for SiCl₂ moieties. researchgate.net

CH₂ and CH₃ bending: Various bending (scissoring, wagging, twisting) and rocking modes for the methylene (B1212753) and methyl groups of the propyl chain will be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Si-Cl and Si-C symmetric stretching vibrations are often strong and easily identifiable in the Raman spectrum. The Si-H stretching vibration is also Raman active.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Si-H | Stretching | 2150 - 2250 | Strong |

| C-H (sp³) | Stretching | 2870 - 2960 | Medium to Strong |

| CH₂ | Bending (Scissoring) | ~1465 | Medium |

| CH₃ | Bending (Umbrella) | ~1380 | Medium |

| Si-Cl | Asymmetric Stretch | ~540 - 600 | Strong |

| Si-Cl | Symmetric Stretch | ~450 - 500 | Strong |

| Si-C | Stretching | 600 - 800 | Medium |

Note: The data in this table is based on typical values for similar organosilicon compounds and should be considered predictive.

Mass Spectrometry (MS) and UV-Vis Spectroscopy in Molecular Characterization

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as providing structural information through the analysis of fragmentation patterns. wikipedia.orglibretexts.org Upon ionization, typically through electron impact (EI), the this compound molecule will form a molecular ion (M⁺·). Due to the natural isotopic abundance of silicon and chlorine, the molecular ion peak will appear as a cluster of peaks. The fragmentation of the molecular ion can occur through various pathways, including cleavage of the Si-C, Si-Cl, Si-H, and C-C bonds. wikipedia.orglibretexts.orgyoutube.com Common fragmentation patterns would involve the loss of a propyl radical, a chlorine radical, or a hydrogen atom, leading to characteristic fragment ions. libretexts.orgncsu.edu

UV-Vis Spectroscopy: this compound, being a saturated organosilane without any chromophores, is not expected to exhibit significant absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum (typically 200-800 nm). Its constituent sigma bonds (Si-C, Si-H, C-C, C-H) require high energy, far-UV radiation to induce electronic transitions. Therefore, UV-Vis spectroscopy is generally not a primary technique for the characterization of this compound.

Advanced Spectroscopic Methods (e.g., EPR, DEER) for Dynamic Analysis

While not typically applied to the parent this compound molecule, advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) and Double Electron-Electron Resonance (DEER) are invaluable for studying its radical derivatives or its interactions in more complex systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as radicals. technion.ac.il If this compound were to form a silyl radical (e.g., by homolytic cleavage of the Si-H bond), EPR spectroscopy would be the definitive method for its detection and characterization. psu.edunih.govresearchgate.net The EPR spectrum would provide information about the g-value and hyperfine coupling constants, which are characteristic of the electronic structure and environment of the radical center. researchgate.net

Double Electron-Electron Resonance (DEER) Spectroscopy: DEER is a pulsed EPR technique used to measure distances between two or more unpaired electron spins on the nanometer scale (typically 1.5 to 8 nm). nih.govcopernicus.orgcopernicus.org This method would not be used on this compound itself but could be employed to study materials or biomolecules functionalized with spin-labeled derivatives of this compound. nih.gov By measuring the dipolar interaction between the spin labels, DEER can provide valuable structural information about the conformation and dynamics of larger systems. nih.govcopernicus.org

X-Ray Diffraction (XRD) and Electron Microscopy (SEM/EDS) for Material Characterization

X-Ray Diffraction (XRD): X-ray diffraction is a primary technique for determining the crystallographic structure of solid materials. While this compound is a liquid at room temperature, XRD could be used to determine its crystal structure if it were solidified at low temperatures. More commonly, XRD is used to characterize the structure of materials synthesized using this compound, such as polymers or surface-modified solids. The diffraction pattern provides information on the crystalline phases present, crystallite size, and lattice parameters.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology and topography. infinitalab.comillinois.edu It is not used to characterize the this compound molecule but is essential for analyzing materials to which it has been applied, such as coatings or functionalized surfaces. jeolusa.com

Coupled with SEM, EDS provides elemental analysis of the sample. cleancontrolling.comthermofisher.com By detecting the characteristic X-rays emitted from the sample under electron bombardment, EDS can map the elemental distribution on the surface. jeolusa.com For a material treated with this compound, EDS would be used to confirm the presence and distribution of silicon and chlorine on the surface, providing evidence of successful surface modification. infinitalab.com

Computational Chemistry and Modeling

Computational chemistry provides a powerful theoretical framework for understanding the properties and reactivity of this compound, complementing experimental findings. Density Functional Theory (DFT) is a particularly useful method for this purpose. rsc.orgmdpi.comaps.org

DFT calculations can be employed to:

Predict Molecular Geometry: The equilibrium geometry of the this compound molecule, including bond lengths and angles, can be accurately calculated.

Simulate Spectroscopic Data: Computational models can predict NMR chemical shifts (¹H, ¹³C, ²⁹Si), vibrational frequencies (IR and Raman), and other spectroscopic properties. nih.gov These theoretical predictions can aid in the assignment of experimental spectra. For instance, DFT calculations have been shown to be effective in predicting ²⁹Si NMR chemical shifts for various silicon compounds. rsc.org

Analyze Electronic Structure: The electronic properties, such as the molecular orbital energies, charge distribution, and electrostatic potential, can be determined. This information provides insights into the reactivity of the molecule.

Model Reaction Mechanisms: DFT can be used to investigate the potential energy surfaces of reactions involving this compound, helping to elucidate reaction mechanisms and predict reaction barriers and thermodynamics. mdpi.compsu.edu

These computational approaches allow for a detailed, atomistic-level understanding of this compound's structure and behavior that can be difficult to obtain through experimental methods alone.

Quantum Mechanical and Molecular Dynamics Simulations for this compound

Quantum Mechanical (QM) Simulations

Quantum mechanical simulations are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular geometries, energies, and various other properties. For a molecule like this compound, QM simulations can elucidate fundamental characteristics such as bond lengths, bond angles, and the distribution of electrons within the molecule.

Ab initio calculations, a subset of QM methods, are particularly useful for determining the optimized geometry of this compound. These calculations can predict the equilibrium positions of the atoms, providing a three-dimensional model of the molecule. For instance, such simulations can accurately determine the lengths of the silicon-carbon (Si-C), silicon-chlorine (Si-Cl), carbon-carbon (C-C), and carbon-hydrogen (C-H) bonds, as well as the angles between them. This information is crucial for understanding the molecule's steric and electronic properties.

Furthermore, QM simulations can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and to help assign specific vibrational modes to the observed spectral peaks.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying the static properties of single molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, where the forces between particles are described by a force field. These simulations can provide insights into the dynamic processes of this compound, such as its conformational changes and its interactions with other molecules or surfaces.

In the context of this compound, MD simulations are particularly valuable for understanding its behavior in condensed phases, such as in a liquid state or when adsorbed onto a surface. For example, simulations can model the interactions of this compound with a silica (B1680970) surface, a common application for silane (B1218182) coupling agents. These simulations can reveal how the molecule orients itself on the surface and the nature of the interactions that lead to the formation of self-assembled monolayers.

The parameters for the force fields used in MD simulations of organosilanes are often derived from QM calculations to ensure their accuracy. By combining QM and MD approaches, a comprehensive understanding of both the static and dynamic properties of this compound can be achieved.

Below is a table showing representative data that can be obtained from these simulations for this compound.

| Parameter | Quantum Mechanical Simulation (Representative Value) | Molecular Dynamics Simulation (Representative Application) |

| Optimized Geometry | ||

| Si-C Bond Length | 1.88 Å | Analysis of conformational changes of the propyl chain. |

| Si-Cl Bond Length | 2.06 Å | Simulation of Si-Cl bond cleavage during hydrolysis reactions. |

| C-C-Si Bond Angle | 112° | Study of the flexibility of the propyl chain at different temperatures. |

| Electronic Properties | ||

| Dipole Moment | 2.5 D | Modeling the orientation of the molecule in an external electric field. |

| Vibrational Frequencies | ||

| Si-Cl Stretch | ~550 cm⁻¹ | Not directly calculated, but force field parameters are tuned to reproduce these values. |

| C-H Stretch | ~2950 cm⁻¹ | Not directly calculated, but force field parameters are tuned to reproduce these values. |

| Interaction Studies | ||

| Binding Energy to Surface | Can be calculated for a model surface. | Simulation of the adsorption and self-assembly process on a silica surface. |

Note: The values presented in this table are illustrative and representative of typical results obtained from computational simulations for similar organosilane molecules. Actual values would be dependent on the specific level of theory and force field used.

Density Functional Theory (DFT) Applications in Organosilicon Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules, offering a balance between accuracy and computational cost. In the field of organosilicon chemistry, DFT is widely used to investigate the properties and reactivity of compounds like this compound. DFT methods calculate the electronic energy and other properties of a molecule based on its electron density, rather than the more complex many-electron wavefunction.

One of the primary applications of DFT for this compound is the determination of its ground-state geometry. By minimizing the energy of the molecule with respect to the positions of its atoms, DFT can provide highly accurate predictions of bond lengths and angles. These calculated geometries serve as the foundation for further computational analysis.

DFT is also extensively used to compute vibrational spectra. The calculated harmonic vibrational frequencies can be scaled to better match experimental data, aiding in the interpretation of IR and Raman spectra. For this compound, this would involve identifying the characteristic vibrational modes associated with the Si-Cl, Si-C, and C-H bonds.

Furthermore, DFT is employed to explore the electronic properties of organosilanes. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The spatial distribution of these frontier orbitals can also reveal likely sites for nucleophilic or electrophilic attack.

The following table summarizes some key properties of this compound that can be calculated using DFT.

| DFT Calculated Property | Representative Value/Description | Significance |

| Optimized Geometric Parameters | ||

| Si-C Bond Length | 1.88 Å | Provides insight into the strength and nature of the silicon-carbon bond. |

| Si-Cl Bond Length | 2.06 Å | Influences the reactivity of the molecule, particularly in hydrolysis reactions. |

| Cl-Si-Cl Bond Angle | 108° | Affects the steric accessibility of the silicon center. |

| Vibrational Frequencies | ||

| Symmetric Si-Cl Stretch | ~540 cm⁻¹ | A characteristic vibrational mode useful for spectroscopic identification. |

| Asymmetric Si-Cl Stretch | ~560 cm⁻¹ | Another key vibrational signature of the dichlorosilyl group. |

| Electronic Properties | ||

| HOMO Energy | -10.5 eV | Relates to the ionization potential and the ability of the molecule to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the electron affinity and the ability of the molecule to accept electrons. |

| HOMO-LUMO Gap | 9.3 eV | Indicates the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential | Negative potential around Cl atoms, positive potential around H and Si atoms. | Predicts sites for electrophilic and nucleophilic attack. |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar chlorosilane compounds. The exact values can vary depending on the chosen functional and basis set.

Theoretical Treatments of Bonding and Reactivity

The chemical bonding and reactivity of this compound can be thoroughly investigated using a variety of theoretical methods, primarily rooted in quantum chemistry. These theoretical treatments provide a deeper understanding of the nature of the chemical bonds within the molecule and predict its behavior in chemical reactions.

Bonding Analysis

The nature of the chemical bonds in this compound, particularly the Si-C and Si-Cl bonds, is of significant interest. Theoretical methods can be used to analyze the electron density distribution to characterize these bonds. For instance, the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to identify bond critical points and quantify the nature of the bonding, whether it is predominantly covalent or has some degree of ionic character.

The Si-C bond in organosilanes is known to be polar covalent, with the carbon atom being more electronegative than the silicon atom. Theoretical calculations can quantify this polarity by computing atomic charges using various population analysis schemes. The Si-Cl bonds are also polar covalent and are key to the reactivity of this compound, as they are susceptible to cleavage.

Molecular Orbital (MO) theory provides another framework for understanding the bonding in this compound. The shapes and energies of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), are crucial for explaining the molecule's electronic transitions and reactivity.

Reactivity Analysis

Theoretical methods are invaluable for predicting the reactivity of this compound. The molecular electrostatic potential (MEP) map, which can be calculated using DFT, provides a visual representation of the charge distribution around the molecule. Regions of negative potential, typically around the chlorine atoms, are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

The energies of the HOMO and LUMO are also critical reactivity descriptors. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The analysis of these frontier orbitals can help predict how this compound will interact with other reagents.

Furthermore, theoretical calculations can be used to model reaction pathways and determine the activation energies for various chemical processes involving this compound. For example, the hydrolysis of the Si-Cl bonds is a crucial step in the application of silane coupling agents. Computational methods can model the step-by-step mechanism of this reaction, including the formation of intermediates and transition states, providing a detailed picture of the reaction kinetics and thermodynamics.

The following table outlines some key theoretical descriptors of bonding and reactivity for this compound.

| Theoretical Descriptor | Description | Implication for this compound |

| Bonding Descriptors | ||

| Electron Density at Bond Critical Point | A measure of the shared electron density between two bonded atoms. | Higher values for the Si-C and Si-Cl bonds indicate covalent character. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and orbital interactions within a molecule. | Can quantify the polarization of the Si-C and Si-Cl bonds and identify hyperconjugative interactions. |

| Reactivity Descriptors | ||

| Fukui Functions | Identify the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. | Can pinpoint the specific atoms (e.g., the silicon atom) that are most likely to react. |

| Global Electrophilicity Index | A measure of the overall electrophilic nature of a molecule. | A higher value would suggest that this compound is a good electron acceptor. |

| Reaction Pathway Analysis | The calculation of the potential energy surface for a chemical reaction. | Can be used to determine the mechanism and activation energy for the hydrolysis of the Si-Cl bonds. |

Q & A

Q. What are the standard synthetic routes for dichloropropylsilane, and how do reaction conditions influence yield?

Q. How is this compound characterized spectroscopically, and what spectral markers are critical?

Key characterization methods:

- ¹H NMR : Peaks at δ 0.6–1.2 ppm (Si-CH₂ protons), δ 1.4–1.8 ppm (CH₂-CH₂-Cl), and δ 3.6–4.0 ppm (Si-Cl).

- IR : Si-Cl stretching at 450–550 cm⁻¹ and Si-C vibrations at 750–800 cm⁻¹.

- Raman Spectroscopy : Complementary to IR for distinguishing Si-Cl bond environments. Discrepancies in reported peaks may arise from solvent effects or trace moisture; always compare with anhydrous samples .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to volatility and respiratory hazards.

- Store under nitrogen/argon to prevent hydrolysis.

- Neutralize waste with sodium bicarbonate before disposal. Reference Safety Data Sheets (SDS) for emergency procedures .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict this compound’s reactivity in novel organosilicon syntheses?

Density Functional Theory (DFT) simulations can map electron density around Si-Cl bonds to predict nucleophilic attack sites. For example:

Q. What methodologies resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

Contradictions often stem from undocumented variables:

- Systematic Review Approach : Use PICOT framework (Population: reaction type; Intervention: catalyst; Comparison: solvent/base; Outcome: yield; Time: reaction duration) to standardize literature comparisons .

- Replication Studies : Reproduce high-impact experiments while controlling moisture levels and catalyst aging.

- Meta-Analysis : Pool data from 10+ studies to identify outliers via funnel plots .

Q. How does steric hindrance in this compound derivatives affect their application in surface functionalization?

- Experimental Design : Synthesize derivatives with varying alkyl chain lengths (e.g., methyl vs. tert-butyl).

- Analytical Tools : Use X-ray photoelectron spectroscopy (XPS) to quantify surface coverage and atomic force microscopy (AFM) to assess monolayer uniformity.

- Statistical Analysis : Apply ANOVA to compare surface roughness data across derivatives .

Methodological Guidance Tables

Table 1: Common Discrepancies in this compound Literature

Table 2: Recommended Databases for Literature Reviews

| Database | Focus Area | Search Tips |

|---|---|---|

| SciFinder | Synthetic pathways | Use CAS registry number |

| Reaxys | Reaction conditions | Filter by yield/purity |

| PubMed Central | Safety/toxicity studies | Keywords: "hydrolysis risk" |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.